Phaseollidin hydrate
CAS No.: 76122-57-1
Cat. No.: VC21168298
Molecular Formula: C20H22O5
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76122-57-1 |
---|---|
Molecular Formula | C20H22O5 |
Molecular Weight | 342.4 g/mol |
IUPAC Name | (6aR,11aR)-10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
Standard InChI | InChI=1S/C20H22O5/c1-20(2,23)8-7-13-16(22)6-5-12-15-10-24-17-9-11(21)3-4-14(17)19(15)25-18(12)13/h3-6,9,15,19,21-23H,7-8,10H2,1-2H3/t15-,19-/m0/s1 |
Standard InChI Key | KSSHIKBOZWMDTR-KXBFYZLASA-N |
Isomeric SMILES | CC(C)(CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O)O |
SMILES | CC(C)(CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)O |
Canonical SMILES | CC(C)(CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)O |
Appearance | Powder |
Introduction
Chemical Structure and Properties
Molecular Structure
Phaseollidin hydrate belongs to the pterocarpan class of compounds. It is structurally characterized as phaseollidin in which the prenyl group has been replaced by a 3-hydroxy-3-methylbutyl group. The IUPAC name for this compound is (6aR,11aR)-10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene-3,9-diol . The molecular structure features a complex tetracyclic system with multiple hydroxyl groups that contribute to its biological activity and physicochemical properties.
Physical and Chemical Properties
Phaseollidin hydrate presents distinct physical and chemical characteristics that influence its biological interactions. The compound has a molecular formula of C20H22O5 and a molecular weight of 342.4 g/mol . Its CAS number is 76122-57-1 .
The table below summarizes the key physicochemical properties of phaseollidin hydrate:
The compound's moderate lipophilicity (XLogP3-AA of 2.8) and hydrogen bonding capabilities suggest it can interact with both hydrophobic and hydrophilic environments, potentially influencing its ability to cross cellular membranes and interact with biological targets.
Biological Role and Function
Origin and Formation
Phaseollidin hydrate is formed from phaseollidin, which is an antimicrobial phytoalexin produced by Phaseolus vulgaris (French bean) . The conversion from phaseollidin to phaseollidin hydrate occurs through an enzymatic hydration reaction catalyzed by phaseollidin hydratase, an extracellular enzyme produced by certain plant pathogens, particularly Fusarium solani f. sp. phaseoli .
This enzymatic conversion represents a fascinating example of phytoalexin detoxification by plant pathogens. The fungus produces this enzyme specifically to modify the plant's defensive compound, reducing its antimicrobial efficacy and enabling successful infection and colonization of the host plant.
Antimicrobial Properties
Phaseollidin hydrate demonstrates reduced antifungal activity compared to the original phytoalexin phaseollidin . This difference in biological activity highlights the significance of the hydration reaction in the context of plant-pathogen interactions. The modification of the prenyl group to a 3-hydroxy-3-methylbutyl group appears to diminish the compound's ability to inhibit fungal growth, suggesting that the prenyl moiety plays a crucial role in the antimicrobial function of phaseollidin.
Enzymatic Conversion Mechanisms
Phaseollidin Hydratase
Phaseollidin hydratase is a specialized enzyme secreted by Fusarium solani f. sp. phaseoli that catalyzes the hydration of phaseollidin to form phaseollidin hydrate . This enzyme has been isolated and characterized from culture filtrates of the bean pathogen. Kinetic studies have revealed that phaseollidin hydratase has a Km value of approximately 7 μM for phaseollidin, indicating a relatively high affinity for its substrate .
Interestingly, the same pathogen also produces kievitone hydratase, which catalyzes a similar hydration reaction on kievitone, another prenylated isoflavonoid phytoalexin produced by French bean. These two enzyme activities nearly co-purified during hydroxyapatite chromatography followed by preparative native gel electrophoresis, suggesting structural and functional similarities between them .
Detoxification Strategy
The enzymatic hydration of phaseollidin represents a strategic detoxification mechanism employed by fungal pathogens to overcome plant defense compounds. Unlike biotrophic pathogens that may depend on maintaining plant cellular integrity to prevent the release of antimicrobial compounds, necrotrophic and hemibiotrophic fungi must actively detoxify host antimicrobials because they induce cell death and compromise tissue integrity during colonization .
This detoxification is facilitated by various mechanisms, including the metabolization of compounds to less toxic derivatives, as exemplified by the conversion of phaseollidin to phaseollidin hydrate. Such detoxification mechanisms are critical for pathogen success and can influence the evolution, host range, and management of plant pathogens .
Plant-Pathogen Interactions
Role in Plant Defense Systems
Phaseollidin, the precursor to phaseollidin hydrate, is an inducible plant defense compound (PDC) classified as a phytoalexin. These compounds are low molecular weight antimicrobials that can be produced or accumulated in response to pathogen invasion . They represent an important component of the plant immune system, providing chemical defense against a broad spectrum of potential pathogens.
Pathogen Adaptation Mechanisms
The ability of Fusarium solani f. sp. phaseoli to produce phaseollidin hydratase exemplifies the co-evolutionary arms race between plants and their pathogens. This enzyme specifically targets a key defense compound of its host plant, converting it to a less toxic form and thereby facilitating successful infection .
Research has shown that pathogens of specific plants appear more tolerant of their host's PDC repertoire than non-pathogens, often due to their capacity to actively metabolize specific PDCs into less toxic derivatives . This tolerance is a necessary trait for pathogens seeking to fully colonize host tissue.
The ability to detoxify host antimicrobials can be a determinant factor in pathogen host range and specialization. Pathogens with greater host-specialization tend to present higher basal tolerance for co-evolved host antimicrobials, while those with broader host ranges may depend more heavily on specific detoxification mechanisms like enzymatic conversion .
Research Applications and Future Directions
Implications for Disease Management
Understanding the mechanisms of phytoalexin detoxification, such as the conversion of phaseollidin to phaseollidin hydrate, has important implications for the development of disease management strategies. By targeting these detoxification pathways, it may be possible to enhance the efficacy of natural plant defenses against fungal pathogens.
Potential approaches could include the development of inhibitors that specifically target phaseollidin hydratase or other similar enzymes, thereby preventing pathogens from neutralizing plant defense compounds. Alternatively, breeding or engineering plants with modified phytoalexins that resist enzymatic degradation could provide enhanced resistance to fungal diseases.
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